Ethyl 4,6-dihydroxy-5-iodopyridine-3-carboxylate
Overview
Description
Ethyl 4,6-dihydroxy-5-iodopyridine-3-carboxylate is a chemical compound with the molecular formula C8H8INO4 It is known for its unique structure, which includes an iodine atom attached to a pyridine ring, along with hydroxyl and carboxylate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,6-dihydroxy-5-iodopyridine-3-carboxylate typically involves the iodination of a pyridine derivative followed by esterification. One common method involves the reaction of 4,6-dihydroxy-3-pyridinecarboxylic acid with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 5-position. This is followed by esterification with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dihydroxy-5-iodopyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The iodine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogen-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,6-dihydroxy-5-iodopyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 4,6-dihydroxy-5-iodopyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl and iodine groups can form hydrogen bonds and halogen bonds, respectively, which can influence the compound’s binding affinity and specificity. The carboxylate group can also participate in ionic interactions, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,6-dihydroxy-3-pyridinecarboxylate: Lacks the iodine atom, which may result in different reactivity and biological activity.
Methyl 4,6-dihydroxy-5-iodopyridine-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.
4,6-Dihydroxy-5-iodopyridine-3-carboxylic acid: The free acid form, which may have different solubility and reactivity compared to the ester derivatives.
Uniqueness
This compound is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of hydroxyl, carboxylate, and iodine functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 4-hydroxy-5-iodo-6-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO4/c1-2-14-8(13)4-3-10-7(12)5(9)6(4)11/h3H,2H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEVKPUTXWCATO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101143307 | |
Record name | 3-Pyridinecarboxylic acid, 1,6-dihydro-4-hydroxy-5-iodo-6-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101143307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353878-12-2 | |
Record name | 3-Pyridinecarboxylic acid, 1,6-dihydro-4-hydroxy-5-iodo-6-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353878-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 1,6-dihydro-4-hydroxy-5-iodo-6-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101143307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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